胞苷-5,6-d2

描述

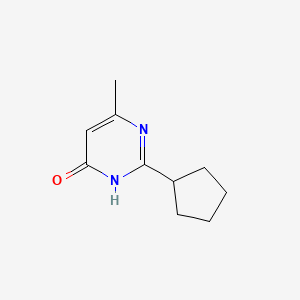

Cytidine-5,6-d2 is a labelled analogue of Cytidine . Cytidine is a nucleoside that participates in the biosynthesis of RNA . The molecular formula of Cytidine-5,6-d2 is C9H11D2N3O5 .

Synthesis Analysis

Cytidine synthesis involves the action of enzymes such as Uridine-Cytidine Kinase (UCK). In a study, the UCK gene was knocked out in E. coli using CRISPR/Cas9 technology, which led to an increase in cytidine production . Another study reported the rapid flow-based cross-coupling synthesis of a variety of C5-pyrimidine substituted nucleosides .Molecular Structure Analysis

The molecular weight of Cytidine-5,6-d2 is 245.23 . The InChI Key is UHDGCWIWMRVCDJ-SXFMXZDVSA-N . More detailed structural analysis may be found in specific scientific studies .Chemical Reactions Analysis

Cytidine undergoes various chemical reactions. For instance, it can be acetylated to form N4-acetylcytidine (ac4C), a modification known to alter RNA structure and function . Another study reported the Suzuki-Miyaura coupling and Heck alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) for the synthesis of nucleoside analogues .Physical And Chemical Properties Analysis

Cytidine-5,6-d2 appears as a white solid . It has a melting point of 215-216°C and a density of 1.9±0.1 g/cm3 . It is soluble in DMF and DMSO .科学研究应用

酶活性和抑制

胞苷脱氨酶活性:来自大肠杆菌的胞苷脱氨酶已被证明可以催化 5,6-二氢胞苷的水解脱氨,表明该酶在作用于不同底物时的灵活性 (Evans, Mitchell, & Wolfenden, 1975)。

抑制研究:研究还集中在通过各种抑制剂抑制胞苷脱氨酶,一种使胞苷及其类似物脱氨的酶。这与了解抗肿瘤药(如阿糖胞苷 (ara-C) 和 5-氮杂胞苷 (5-azaC))的代谢有关 (Chabner et al., 1974)。

荧光探针和 DNA 甲基化

荧光衍生物:创建荧光胞苷 5'-磷酸衍生物提供了在生化研究中用作探针或标记的潜在用途。这些衍生物表现出显着的紫外吸收和荧光,可用于生化分析 (Kochetkov et al., 1976)。

DNA 甲基化研究:对核苷类似物 5-氮杂胞苷 (5-aza-CR) 的研究表明,它诱导培养细胞分化状态的变化并抑制新合成 DNA 的甲基化。这提供了对 DNA 修饰在分化中的作用和胞苷类似物对细胞表型的影响的见解 (Jones & Taylor, 1980)。

生化和细胞应用

胞苷产量提高:在研究大肠杆菌中提高胞苷产量的研究中,胞苷对于抗病毒药物前体至关重要。通过共表达戊糖磷酸途径中的关键酶,胞苷产量显着增加,证明了一种在微生物系统中促进这种核苷合成的的方法 (Fang et al., 2013)。

核糖核苷酸还原抑制:脱氧胞苷类似物 2',2'-二氟脱氧胞苷 (dFdC) 已被研究其对 DNA 合成的特异性抑制及其对脱氧核苷三磷酸库的影响,提供了对其作为细胞毒剂的机制的见解 (Heinemann et al., 1990)。

核苷识别分子机制:通过虚拟筛选描述胞苷脱氨酶核苷识别分子机制的研究已经确定了新的抑制剂和底物。这对于了解抗肿瘤药物与胞苷脱氨酶的相互作用以及设计对其作用具有抗性的药物至关重要 (Costanzi et al., 2011)。

膜磷脂合成:胞苷已被证明会影响膜磷脂的合成。研究表明,胞苷作为胞苷 5'-二磷酸胆碱,是磷脂酰胆碱合成中的主要前体,影响细胞膜组成和功能 (G.-coviella & Wurtman, 1992)。

治疗意义

血红蛋白合成障碍的治疗应用:使用 5-氮杂胞苷(一种胞苷类似物)增加 β-地中海贫血患者的 γ-珠蛋白合成的研究表明其作为血红蛋白合成障碍治疗方法的潜力 (Ley et al., 1982)。

增强抗肿瘤作用:斑马素抑制胞苷脱氨酶,增强 5-氮杂-2'-脱氧胞苷的抗肿瘤作用,证明了一种提高 DNA 甲基化抑制剂在癌症治疗中有效性的策略 (Lemaire et al., 2009)。

作用机制

Target of Action

Cytidine-5,6-d2 primarily targets Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine, which is a key step in the pyrimidine salvage pathway .

Mode of Action

Cytidine-5,6-d2 interacts with its target, Uridine-cytidine kinase 2, by binding to the active site of the enzyme

Biochemical Pathways

Cytidine-5,6-d2 is involved in the pyrimidine salvage pathway . This pathway recycles pyrimidines to form nucleotide monophosphates, which are then used in the synthesis of RNA and DNA . The compound’s interaction with Uridine-cytidine kinase 2 affects the phosphorylation step in this pathway .

Pharmacokinetics

Related compounds such as cytidine analogues undergo rapid catabolism by cytidine deaminase . The absorption, distribution, metabolism, and excretion (ADME) properties of Cytidine-5,6-d2 and their impact on bioavailability require further investigation.

Result of Action

Given its interaction with Uridine-cytidine kinase 2, it is likely to influence the synthesis of RNA and DNA

生化分析

Biochemical Properties

Cytidine-5,6-d2 is involved in several biochemical reactions, particularly in the synthesis and metabolism of nucleotides. It interacts with enzymes such as cytidine deaminase and uridine-cytidine kinase. Cytidine deaminase catalyzes the deamination of cytidine to uridine, while uridine-cytidine kinase phosphorylates cytidine to form cytidine monophosphate . These interactions are essential for the regulation of nucleotide pools within the cell and play a significant role in RNA and DNA synthesis.

Cellular Effects

Cytidine-5,6-d2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the synthesis of phosphatidylcholine, a major component of cell membranes, thereby supporting cellular stability and function . Additionally, Cytidine-5,6-d2 has been shown to increase the uptake of glutamate by astrocytes, which is crucial for maintaining neurotransmitter balance in the brain .

Molecular Mechanism

At the molecular level, Cytidine-5,6-d2 exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For instance, it enhances the activity of uridine-cytidine kinase, leading to increased phosphorylation of cytidine . This phosphorylation is a critical step in the synthesis of nucleotides, which are essential for DNA and RNA production. Furthermore, Cytidine-5,6-d2 can influence gene expression by acting as a precursor for cytidine triphosphate, which is involved in the synthesis of RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cytidine-5,6-d2 can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that Cytidine-5,6-d2 can have sustained effects on cellular function, particularly in enhancing the synthesis of phospholipids and supporting cell membrane integrity .

Dosage Effects in Animal Models

The effects of Cytidine-5,6-d2 vary with different dosages in animal models. At low doses, it has been shown to support neuronal health and enhance cognitive function . At high doses, Cytidine-5,6-d2 can have toxic effects, including neuronal damage and oxidative stress . The median lethal dose (LD50) for Cytidine-5,6-d2 in animal models is significantly higher than that of non-deuterated cytidine, indicating its relative safety at therapeutic doses .

Metabolic Pathways

Cytidine-5,6-d2 is involved in several metabolic pathways, including the synthesis of nucleotides and phospholipids. It is phosphorylated by uridine-cytidine kinase to form cytidine monophosphate, which can be further phosphorylated to cytidine diphosphate and cytidine triphosphate . These nucleotides are essential for RNA and DNA synthesis and play a crucial role in cellular metabolism. Additionally, Cytidine-5,6-d2 can be deaminated by cytidine deaminase to form uridine, which is involved in the synthesis of other nucleotides .

Transport and Distribution

Cytidine-5,6-d2 is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by nucleoside transporters, which facilitate its entry into cells . Once inside the cell, Cytidine-5,6-d2 can be distributed to various cellular compartments, including the nucleus and mitochondria, where it participates in nucleotide synthesis and other metabolic processes .

Subcellular Localization

The subcellular localization of Cytidine-5,6-d2 is crucial for its activity and function. It is primarily localized in the cytoplasm, where it is involved in the synthesis of nucleotides and phospholipids . It can also be transported to the nucleus, where it participates in RNA synthesis and gene expression . The localization of Cytidine-5,6-d2 is regulated by specific targeting signals and post-translational modifications that direct it to different cellular compartments .

属性

IUPAC Name |

4-amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-SXFMXZDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462303.png)

![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)

![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)

![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)

![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)

![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)